1-Benzyl-N-methylpyrrolidine-3-sulfonamide
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Overview
Description
1-Benzyl-N-methylpyrrolidine-3-sulfonamide is an organic compound with the molecular formula C12H18N2O2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a pyrrolidine ring
Preparation Methods
The synthesis of 1-Benzyl-N-methylpyrrolidine-3-sulfonamide typically involves the reaction of N-methylpyrrolidine with benzyl chloride in the presence of a base, followed by sulfonation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-N-methylpyrrolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzyl-N-methylpyrrolidine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and bacterial infections.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-methylpyrrolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase, which are involved in various physiological processes. By inhibiting these enzymes, the compound can exert its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
1-Benzyl-N-methylpyrrolidine-3-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A commonly used antibiotic with a similar sulfonamide group but different structural features.
Sulfadiazine: Another antibiotic with a sulfonamide group, used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethazine: Used in veterinary medicine for treating bacterial infections in livestock.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives.
Properties
IUPAC Name |
1-benzyl-N-methylpyrrolidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-13-17(15,16)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSRSCBEMOPXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1CCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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